![molecular formula C12H10N2O2 B2627418 3-[(Pyridin-4-yl)amino]benzoic acid CAS No. 89990-32-9](/img/structure/B2627418.png)

3-[(Pyridin-4-yl)amino]benzoic acid

Übersicht

Beschreibung

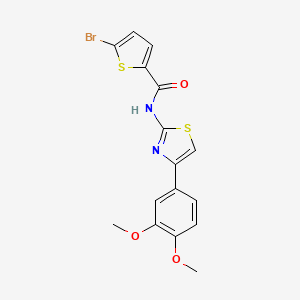

“3-[(Pyridin-4-yl)amino]benzoic acid” is a phenylpyridine . It is also known as “3-Pyrid-4-ylbenzoic acid” and has a molecular formula of C12H9NO2 .

Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-4-yl)amino]benzoic acid” can be represented by the InChI code:1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16) . The molecular weight is 199.21 .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-[(Pyridin-4-yl)amino]benzoic acid, focusing on six unique applications:

Pharmaceutical Development

3-[(Pyridin-4-yl)amino]benzoic acid is widely used in pharmaceutical research due to its potential therapeutic properties. It serves as a building block for synthesizing various drug candidates, particularly those targeting specific enzymes or receptors. Its structure allows for modifications that can enhance drug efficacy and selectivity .

Cancer Research

This compound has shown promise in cancer research, particularly in the development of anti-cancer agents. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a valuable candidate for designing new chemotherapeutic drugs. Researchers are exploring its potential to target specific cancer types with minimal side effects .

Neurodegenerative Disease Studies

In the field of neurodegenerative diseases, 3-[(Pyridin-4-yl)amino]benzoic acid is being investigated for its role in inhibiting enzymes like acetylcholinesterase. This inhibition is crucial for developing treatments for diseases such as Alzheimer’s, where enzyme regulation can help manage symptoms and slow disease progression .

Organic Synthesis

The compound is also significant in organic synthesis, serving as a precursor for various chemical reactions. Its unique structure allows it to participate in diverse synthetic pathways, making it a versatile reagent in the creation of complex organic molecules. This application is particularly important in the development of new materials and chemicals .

Catalysis Research

In catalysis, 3-[(Pyridin-4-yl)amino]benzoic acid is used as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation and oxidation processes. This application is crucial for developing more efficient and sustainable catalytic systems .

Material Science

The compound’s properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metals and other compounds allows researchers to create materials with unique properties, such as enhanced conductivity or improved mechanical strength .

Eigenschaften

IUPAC Name |

3-(pyridin-4-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGYYDNYYBXBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridin-4-yl)amino]benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)

![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)